trans-3-Hexene
Overview
Description
Synthesis Analysis
trans-3-Hexene can be synthesized through various methods, including the isomerization of other hexene isomers or by dehydrohalogenation of corresponding haloalkanes . An innovative approach involves the conversion of heavier linear olefins to trans-3-hexene using a tandem Ru-catalysed biphasic isomerisation/metathesis sequence, showcasing the versatility of catalytic processes in olefin transformation (Consorti, Aydos, & Dupont, 2010).
Molecular Structure Analysis
The molecular structure of trans-3-hexene has been studied using electron diffraction combined with molecular mechanical calculations, revealing specific bond lengths and angles. For example, the C-H bond length is approximately 1.078 A, and the C=C bond length is 1.342 A , indicating the precise geometric configuration that differentiates it from its cis counterpart (Hemelrijk, Enden, & Geise, 1981).
Chemical Reactions and Properties
trans-3-Hexene undergoes various chemical reactions characteristic of alkenes, including hydrogenation, halogenation, and hydroformylation . Its unique structure influences its reactivity and the outcome of these reactions. For instance, the isolation and molecular structure analysis of intermediates in the catalytic hydroformylation of 1-hexene to trans-3-hexene highlights the role of transition metal complexes in facilitating these transformations (Bardi et al., 1980).
Physical Properties Analysis
The physical properties of trans-3-hexene, including its boiling point, melting point, and solubility , are influenced by its molecular structure. The presence of the trans configuration generally results in lower boiling points compared to its cis isomer due to the more linear structure which affects its packing in the liquid phase.
Chemical Properties Analysis
The chemical properties of trans-3-hexene, such as its reactivity in addition reactions , are significantly influenced by the position and orientation of the double bond. This compound participates in typical alkene reactions, including electrophilic addition and polymerization, with the trans configuration often leading to distinct outcomes compared to other isomers.
- Molecular Structures Analysis: (Hemelrijk, Enden, & Geise, 1981)
- Synthesis and Catalysis: (Consorti, Aydos, & Dupont, 2010), (Bardi et al., 1980)
Scientific Research Applications
Catalysis and Reaction Processes : trans-3-Hexene can be transformed into heavier linear olefins through a tandem Ru-catalysed biphasic isomerisation/metathesis sequence (Consorti, Aydos, & Dupont, 2010). Additionally, it can undergo hydroformylation reactions in biphasic mediums (Suárez et al., 2008), and isomerization on various catalysts, such as sulfated mesoporous Ta oxide (Rao, Kang, & Antonelli, 2008), and H-ZSM-5 zeolite (Abbot, Corma, & Wojciechowski, 1985).
Molecular Structure Analysis : The molecular structures of trans-3-Hexene have been analyzed using techniques like electron diffraction and molecular mechanical calculations (Hemelrijk, Enden, & Geise, 1981), as well as ESR and MNDO/AM1 studies (Sjöqvist, Shiotani, & Lunda, 1990).
Combustion and Ignition Studies : Research has investigated the ignition delay times of trans-3-Hexene behind reflected shock waves (Feiyu et al., 2016), and the effects of bond location on its combustion reactivity (Wagnon, Barraza-Botet, & Wooldridge, 2015).
Chemical Reactions and Separations : trans-3-Hexene has been used in stereospecific epoxidation reactions (Ohno, Kigoshi, Nakabeya, & Matsumura, 1998) and in studies on the separation of hexene isomers using ionic liquids (Ji-qin et al., 2006).
Safety And Hazards
Trans-3-Hexene is highly flammable and may be fatal if swallowed and enters airways . It is recommended to keep away from heat/sparks/open flames/hot surfaces, and to wear protective gloves/eye protection/face protection when handling trans-3-Hexene .
Relevant Papers Several papers have been published on trans-3-Hexene. One paper discusses the ozonolysis of trans-3-Hexene and the mechanisms of particle formation and growth . Another paper presents experimental and kinetic modeling studies on trans-3-Hexene ignition behind reflected shock waves .
properties
IUPAC Name |
(E)-hex-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPJFUHLCOCRG-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891265 | |
Record name | (3E)-3-Hexene | |
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Molecular Weight |
84.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor; [CPChem MSDS], Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
Record name | Alkenes, C6 | |
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Record name | 3-Hexene | |
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Record name | trans-3-Hexene | |
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Vapor Pressure |
165.0 [mmHg] | |
Record name | 3-Hexene | |
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Product Name |
trans-3-Hexene | |
CAS RN |
13269-52-8, 592-47-2, 68526-52-3, 70955-09-8 | |
Record name | trans-3-Hexene | |
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Record name | 3-Hexene | |
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Record name | 3-Hexene, (3E)- | |
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Record name | trans-3-Hexene | |
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Record name | Alkenes, C6 | |
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Record name | Alkenes, C13-14 .alpha.- | |
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Record name | (3E)-3-Hexene | |
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Record name | trans-hex-3-ene | |
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Record name | Hex-3-ene | |
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Record name | 3-HEXENE, (3E)- | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Citations
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